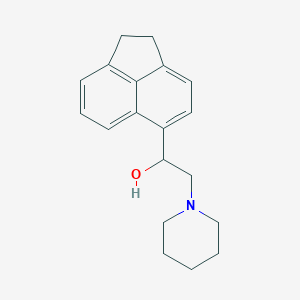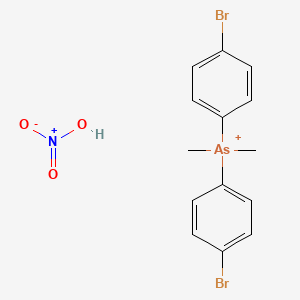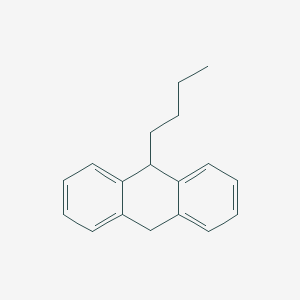
9-Butyl-9,10-dihydroanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Butyl-9,10-dihydroanthracene is an organic compound belonging to the class of dihydroanthracenes It is characterized by the presence of a butyl group attached to the ninth carbon of the anthracene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Butyl-9,10-dihydroanthracene typically involves the alkylation of 9,10-dihydroanthracene with butyl halides in the presence of a strong base. One common method is the reaction of 9,10-dihydroanthracene with butyl bromide in the presence of potassium tert-butoxide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
9-Butyl-9,10-dihydroanthracene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated hydrocarbons.
Substitution: The butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Halogenation reactions can be carried out using halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated anthracene derivatives.
Aplicaciones Científicas De Investigación
9-Butyl-9,10-dihydroanthracene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 9-Butyl-9,
Propiedades
Número CAS |
10394-60-2 |
|---|---|
Fórmula molecular |
C18H20 |
Peso molecular |
236.4 g/mol |
Nombre IUPAC |
9-butyl-9,10-dihydroanthracene |
InChI |
InChI=1S/C18H20/c1-2-3-10-18-16-11-6-4-8-14(16)13-15-9-5-7-12-17(15)18/h4-9,11-12,18H,2-3,10,13H2,1H3 |
Clave InChI |
GPCYQLZFKQGAPH-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1C2=CC=CC=C2CC3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


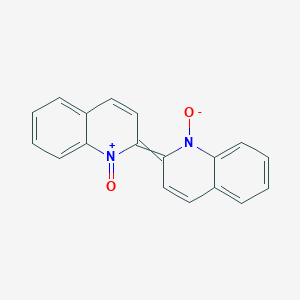
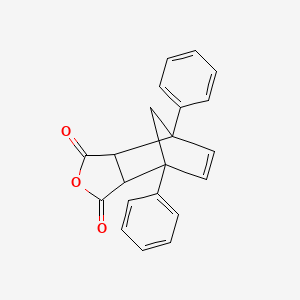
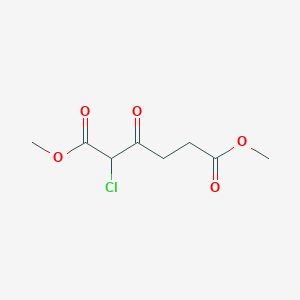
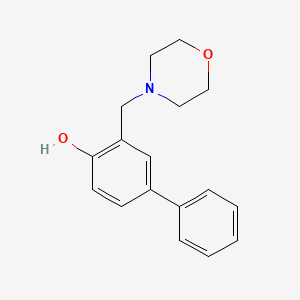
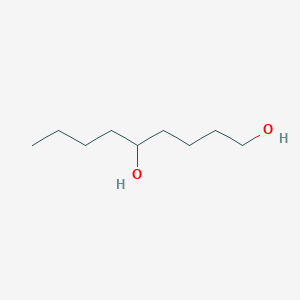
![2-(10,11-Dihydro-5h-dibenzo[b,f]borepin-5-yloxy)ethanamine](/img/structure/B14726671.png)
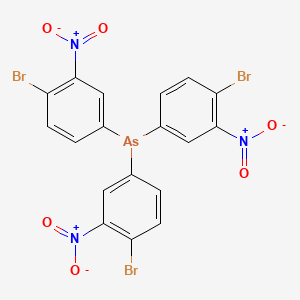
![Bicyclo[6.1.0]nonane](/img/structure/B14726688.png)
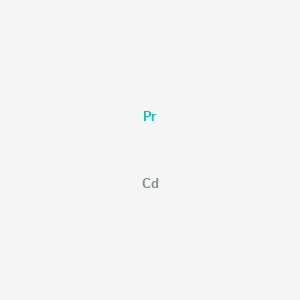
silane](/img/structure/B14726699.png)
